The synthesis of 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid typically involves several steps that utilize standard organic synthesis techniques. One common method includes the following steps:
The detailed methodologies may vary based on specific laboratory protocols but typically involve protecting groups and careful monitoring of reaction progress through techniques such as thin-layer chromatography.
The molecular structure of 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid features a central carbon backbone derived from valine, with a cyclohexylcarbonyl group attached to the amino group at the second carbon position.
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid can participate in various chemical reactions typical for amino acids:
The mechanism of action for 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid primarily relates to its role as an amino acid derivative in biological systems:
Properties can be characterized using techniques such as:
2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid has potential applications in various fields:
The systematic identification of this compound follows established conventions in organic chemistry, precisely defining its atomic connectivity and functional groups. According to IUPAC rules, the parent structure is 3-methylbutanoic acid—a branched-chain carboxylic acid derivative of valine. The "2-[(cyclohexylcarbonyl)amino]" prefix specifies that the amino group at carbon-2 is acylated with a cyclohexanecarbonyl moiety. This nomenclature unambiguously positions the cyclohexane ring as part of an amide linkage rather than a direct substituent on the amino acid backbone [3] [6].
Table 1: Chemical Identification Data
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |
Molecular Formula | C₁₂H₂₁NO₃ |
Molecular Weight | 227.3 g/mol |
Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |
CAS Registry Number | 118528-57-7 |
Synonyms include "2-(cyclohexylformamido)-3-methylbutanoic acid" and "N-cyclohexylcarbonylvaline," though the latter implies L-stereochemistry not explicitly specified in racemic preparations. The molecular formula C₁₂H₂₁NO₃ confirms twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, consistent with the union of cyclohexanecarboxylic acid (C₇H₁₂O₂) and valine (C₅H₁₁NO₂) minus a water molecule from condensation [2] [3] [8]. The cyclohexyl group adopts chair conformations, influencing the molecule's three-dimensional shape through steric interactions with the valine isopropyl side chain. This conformational restriction differentiates it from simpler aliphatic acylated amino acids like 2-[(cyclopentylcarbonyl)amino]-3-methylbutanoic acid (C₁₁H₁₉NO₃, MW 213.27), which possesses reduced ring strain and different lipophilicity profiles [2].
The synthetic emergence of this compound reflects broader trends in amino acid functionalization. Early investigations into branched-chain fatty acids and their derivatives, such as isovaleric acid (3-methylbutanoic acid) isolated from valerian root, established foundational knowledge about aliphatic branching effects on physicochemical behavior [6]. The deliberate acylation of amino acids like valine (2-amino-3-methylbutanoic acid) gained methodological traction in the mid-20th century as researchers explored peptidomimetics and metabolic intermediates [8].
The specific synthesis route for 2-[(cyclohexylcarbonyl)amino]-3-methylbutanoic acid exemplifies classic amide bond formation strategies:
This approach contrasts with historical isovaleric acid production, which utilized hydroformylation of isobutylene followed by oxidation [6]. The intentional incorporation of cyclohexylcarbonyl groups represents a strategic shift toward enhancing steric bulk and lipophilicity in amino acid analogs, enabling tailored interactions with hydrophobic enzyme pockets inaccessible to natural amino acids.
This compound’s hybrid architecture—merging endogenous amino acid structure with synthetic lipophilic elements—confers distinctive advantages in molecular design:
Table 2: Research Applications and Biochemical Relevance
Application Domain | Functional Role | Structural Basis |
---|---|---|
Enzyme Inhibition Studies | Active site probe | Cyclohexyl group mimics hydrophobic substrate motifs |
Peptide Therapeutics | Conformation-stabilizing moiety | Steric bulk restricts backbone rotation |
Metabolic Pathway Analysis | Valine analog | Competes with endogenous valinyl residues |
In enzyme interaction studies, the cyclohexylcarbonyl group mimics natural fatty acyl chains or sterol fragments, allowing investigation of ligand-binding specificity in hydrolases and transferases. Its bulkiness induces distinct conformational strain compared to smaller analogs like 2-[(cyclopentylcarbonyl)amino] variants, enabling structure-activity relationship studies on cavity size constraints [2] [3]. Computational analyses reveal tetrahedral geometry at the α-carbon and trigonal planarity at the amide carbonyl, facilitating targeted hydrogen bonding while the hydrophobic domain drives van der Waals contacts [3].
For peptide-based therapeutics, this compound functions as an N-terminal capping agent or non-natural residue insertion. It enhances proteolytic stability by shielding amide bonds and promotes membrane permeability through increased lipophilicity (log P >2 vs. valine’s log P ≈ −1.5). These modifications prove valuable in designing cell-penetrating antimicrobial peptides or inhibitors of protein-protein interactions where valine-rich interfaces occur [3] [5].
Emerging computational approaches like Motif2Mol leverage such specialized building blocks to predict bioactive compounds. By translating protein binding site motifs into chemical structures using transformer-based language models, researchers can design molecules incorporating sterically constrained elements like the cyclohexylcarbonyl-valine unit. Proof-of-concept studies on kinase inhibitors demonstrate this compound’s relevance in generating target-specific scaffolds [5].
The molecule’s capacity to undergo decarboxylation, peptide coupling, and cyclization reactions further enables combinatorial diversification. These transformations facilitate library synthesis for high-throughput screening against oncological, neurological, and infectious targets where natural amino acids exhibit suboptimal binding [3].
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